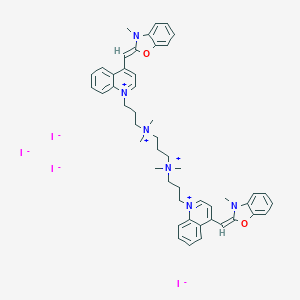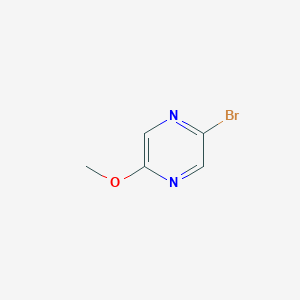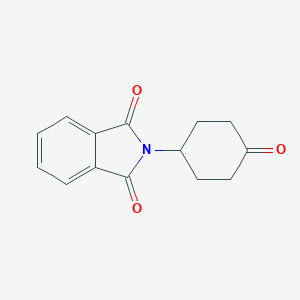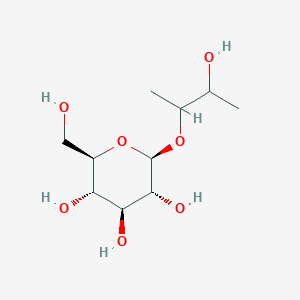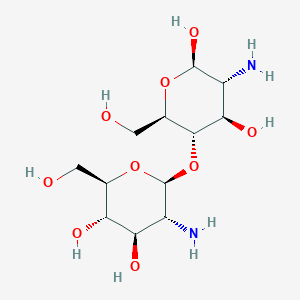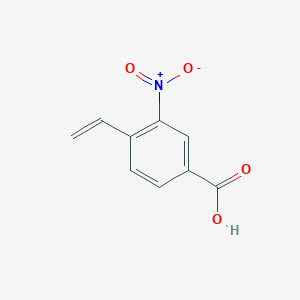
3-Nitro-4-vinylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-vinylbenzoic acid (NVBA) is a compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid with a molecular weight of 241.19 g/mol and a melting point of 175-177°C. NVBA is a versatile compound that can be used in a variety of applications, including as a building block for the synthesis of other compounds and as a fluorescent probe for biological imaging.
Wirkmechanismus
3-Nitro-4-vinylbenzoic acid acts as a fluorescent probe by reacting with ROS to produce a fluorescent product. The mechanism of action involves the reaction of the nitro group in 3-Nitro-4-vinylbenzoic acid with ROS, which results in the formation of a fluorescent product. The fluorescence intensity of 3-Nitro-4-vinylbenzoic acid is directly proportional to the concentration of ROS, making it a useful tool for measuring ROS levels in biological systems.
Biochemical and Physiological Effects:
3-Nitro-4-vinylbenzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 3-Nitro-4-vinylbenzoic acid has also been shown to have antioxidant properties, which may be related to its ability to react with ROS.
Vorteile Und Einschränkungen Für Laborexperimente
3-Nitro-4-vinylbenzoic acid has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a variety of applications, including as a fluorescent probe and as a building block for the synthesis of other compounds. 3-Nitro-4-vinylbenzoic acid is also relatively easy to synthesize, making it readily available for use in research. However, 3-Nitro-4-vinylbenzoic acid has some limitations, including its sensitivity to light and air, which can cause it to degrade over time.
Zukünftige Richtungen
There are several future directions for research involving 3-Nitro-4-vinylbenzoic acid. One potential application is in the development of new fluorescent probes for biological imaging. Researchers could explore the use of 3-Nitro-4-vinylbenzoic acid as a building block for the synthesis of new compounds with improved properties for biological imaging. Another potential area of research is in the development of new materials, such as polymers and liquid crystals, using 3-Nitro-4-vinylbenzoic acid as a building block. Finally, researchers could explore the use of 3-Nitro-4-vinylbenzoic acid in the development of new drugs with antioxidant properties.
Synthesemethoden
3-Nitro-4-vinylbenzoic acid can be synthesized using several methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base such as piperidine. The resulting product is then reacted with acetic anhydride and vinyl magnesium bromide to produce 3-Nitro-4-vinylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-vinylbenzoic acid has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used for biological imaging, particularly for the detection of reactive oxygen species (ROS). 3-Nitro-4-vinylbenzoic acid has also been used as a building block for the synthesis of other compounds, including polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
156098-55-4 |
|---|---|
Produktname |
3-Nitro-4-vinylbenzoic acid |
Molekularformel |
C9H7NO4 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
4-ethenyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H7NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2,(H,11,12) |
InChI-Schlüssel |
WTKSNZKKULBDGF-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




